Binding Affinity Advantage: In Silico Comparison of Target Compound vs. (E)-2-Phenyl-cyclopropane-1-carboxylic Acid and Pyrazinoic Acid Against ACO Enzyme
In a comparative in silico docking study against 1-aminocyclopropane-1-carboxylate oxidase (ACO), the essential enzyme in the ethylene biosynthesis pathway, (1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid demonstrated a binding free energy (ΔG) of -6.5 kcal/mol and a binding constant (Kb) of 5.9385×10^4 M⁻¹. This exceeded the binding affinity of (E)-2-phenyl-cyclopropane-1-carboxylic acid (ΔG = -6.4 kcal/mol, Kb = 4.94×10^4 M⁻¹) and pyrazinoic acid (ΔG = -5.3 kcal/mol, Kb = 7.61×10^3 M⁻¹). The 1-methyl-1H-pyrazol-4-yl moiety thus confers a measurable thermodynamic advantage relative to a phenyl-substituted cyclopropane analog and a structurally distinct heterocyclic acid.
| Evidence Dimension | In silico binding free energy (ΔG, kcal/mol) and binding constant (Kb, M⁻¹) against ACO enzyme |
|---|---|
| Target Compound Data | ΔG = -6.5 kcal/mol; Kb = 5.9385×10^4 M⁻¹ |
| Comparator Or Baseline | (E)-2-phenyl-cyclopropane-1-carboxylic acid: ΔG = -6.4 kcal/mol, Kb = 4.94×10^4 M⁻¹; Pyrazinoic acid: ΔG = -5.3 kcal/mol, Kb = 7.61×10^3 M⁻¹ |
| Quantified Difference | Target vs. (E)-2-phenyl analog: 0.1 kcal/mol improvement in ΔG, ~20% increase in Kb; Target vs. pyrazinoic acid: 1.2 kcal/mol improvement in ΔG, ~7.8-fold increase in Kb |
| Conditions | Molecular docking simulation against ACO enzyme from Arabidopsis thaliana; calculated ΔG and Kb values |
Why This Matters
For researchers developing ethylene biosynthesis inhibitors in plant biology or post-harvest physiology, this compound's computationally predicted 7.8-fold binding affinity advantage over pyrazinoic acid may translate into reduced required concentrations for effective enzyme inhibition and improved experimental signal-to-noise ratios.
